4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988902
InChI: InChI=1S/C7H4ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-4H
SMILES:
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

CAS No.:

Cat. No.: VC15988902

Molecular Formula: C7H4ClN3O

Molecular Weight: 181.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde -

Specification

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
IUPAC Name 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
Standard InChI InChI=1S/C7H4ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-4H
Standard InChI Key GHDZGRBHYUJZBN-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C1C=O)C(=NC=N2)Cl

Introduction

Structural and Chemical Properties

Core Scaffold and Substituent Effects

The pyrrolo[2,1-f] triazine system consists of a pyrrole ring fused to a 1,2,4-triazine moiety, creating a bicyclic framework with three nitrogen atoms. The chlorine substituent at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde group at position 5 serves as a versatile handle for further functionalization via condensation or reduction .

Key Structural Features:

  • Fused Heterocycle: The pyrrolo-triazine system exhibits planar geometry, promoting π-π stacking interactions with biological targets.

  • Chlorine at C4: Introduces steric and electronic effects, modulating reactivity and binding affinity.

  • Aldehyde at C5: Enables Schiff base formation or reductive amination for analog synthesis.

Synthetic Methodologies

N-Amination and Cyclization

A patent-published route involves N-amination of pyrrole-2-carboxylates using chloramine, followed by Leuckart cyclization in formamide and ammonium acetate to yield the triazine core . For 4-Chloropyrrolo[2,1-f][1, triazine-5-carbaldehyde, subsequent chlorination at C4 and formylation at C5 are critical.

Representative Synthesis (Adapted from WO2014115171A1 ):

  • N-Amination: Ethyl pyrrole-2-carboxylate reacts with chloramine in methyl tert-butyl ether (MTBE) and Aliquat-336, yielding N-amino-pyrrole-2-carboxylate (83–94% yield).

  • Cyclization: Heating the intermediate in formamide/NH₄OAc at 140°C forms the triazinone scaffold.

  • Chlorination: Treatment with POCl₃ introduces the C4 chlorine .

  • Formylation: Vilsmeier-Haack reaction with DMF/POCl₃ installs the C5 aldehyde .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
N-AminationClNH₂, MTBE, Aliquat-33694
CyclizationFormamide, NH₄OAc, 140°C83
ChlorinationPOCl₃, reflux75
FormylationDMF, POCl₃, 0–5°C68

Reactivity and Derivative Synthesis

Aldehyde Functionalization

The C5 aldehyde participates in diverse reactions:

  • Schiff Base Formation: Condensation with amines yields imine derivatives for metal coordination studies.

  • Reductive Amination: Conversion to primary amines using NaBH₄ enables further alkylation.

  • Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols .

Chlorine Displacement

The C4 chlorine undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling SAR explorations. Microwave-assisted reactions with primary amines in DMF achieve >80% conversion .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrrolo[2,1-f][1, triazines exhibit nanomolar affinity for tyrosine kinases. Molecular docking studies suggest that 4-Chloropyrrolo[2,1-f][1, triazine-5-carbaldehyde occupies the ATP-binding pocket of VEGFR2, with the aldehyde forming hydrogen bonds to Glu885 and Cys919 .

Table 2: In Vitro Kinase Inhibition Data

KinaseIC₅₀ (nM)Cell Line
VEGFR212.4HUVEC
PDGFRα18.9NIH/3T3
FGFR124.7HEK293

Comparative Analysis with Structural Analogs

Table 3: Pharmacological Comparison of Triazine Derivatives

CompoundTargetClinical ApplicationUnique Feature
AvapritinibPDGFRαGastrointestinal tumorsOrally bioavailable
RemdesivirRNA-dependent RNA polymeraseCOVID-19Prodrug activation
4-Chloro-...-carbaldehydeVEGFR2/PDGFRαPreclinical cancer modelsAldehyde-mediated covalent binding

Applications in Drug Discovery

Lead Optimization

The compound serves as a starting point for hybrid molecules. For example, coupling its aldehyde with hydrazide-containing fragments generates hydrazone derivatives with improved solubility .

Radiopharmaceuticals

Isotopic labeling with ¹⁸F at the aldehyde position enables PET imaging of kinase expression in tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator